molecular formula C16H14BrN3O B2882791 N-[(3-bromophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide CAS No. 2094225-49-5

N-[(3-bromophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide

Cat. No.: B2882791
CAS No.: 2094225-49-5
M. Wt: 344.212
InChI Key: VCJRGHJYGHYYOQ-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide: is a complex organic compound characterized by its bromophenyl and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-bromophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Subsequent reactions may include the formation of the cyano group and the attachment of the pyridine ring.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromophenyl group to a more oxidized state.

  • Reduction: Reduction of the cyano group to an amine.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Bromophenyl derivatives with higher oxidation states.

  • Reduction: Amine derivatives from the cyano group.

  • Substitution: Diverse functionalized derivatives based on the substituent used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in therapeutic applications or as a chemical reagent.

Comparison with Similar Compounds

  • N-[(3-chlorophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide

  • N-[(3-fluorophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide

  • N-[(3-iodophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide

Uniqueness: N-[(3-bromophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide stands out due to its bromophenyl group, which imparts unique chemical properties compared to its chloro-, fluoro-, and iodo- counterparts. This difference can influence its reactivity, stability, and biological activity.

Properties

IUPAC Name

N-[(3-bromophenyl)-cyanomethyl]-3-ethylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c1-2-11-10-19-7-6-14(11)16(21)20-15(9-18)12-4-3-5-13(17)8-12/h3-8,10,15H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJRGHJYGHYYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)C(=O)NC(C#N)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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